2,3-Diphenylquinoxaline

Overview

Description

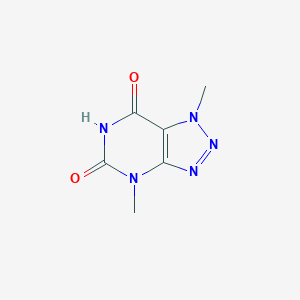

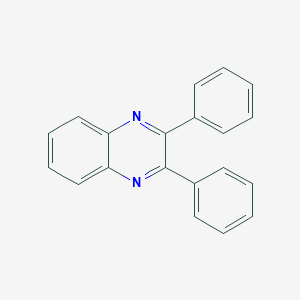

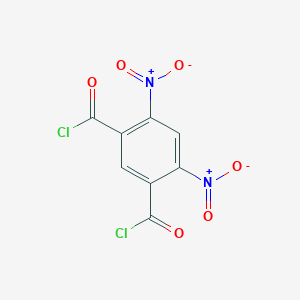

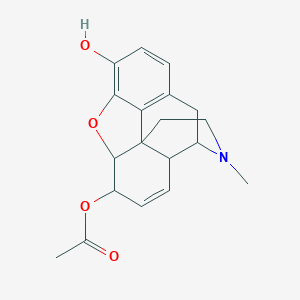

2,3-Diphenylquinoxaline is a chemical compound with the molecular formula C20H14N2 . It is a light beige or grey solid .

Synthesis Analysis

A series of bipolar, donor–acceptor–donor (D–A–D)-based quinoxaline diarylamine/heterocyclic amine derivatives were synthesized in good yield by the Buchwald–Hartwig amination reaction . Another method of synthesis involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound by heating in a solvent like rectified spirit .Molecular Structure Analysis

The molecular structure of this compound consists of a quinoxaline core with two phenyl groups attached at the 2 and 3 positions .Chemical Reactions Analysis

The optoelectronic properties of the dyes were scrutinized using electronic absorption and fluorescence spectroscopy, cyclic voltammetry, thermogravimetric analysis, and differential scanning calorimetry . The photophysical properties of dyes are influenced by their peripheral amines and the nature of solvents used .Physical And Chemical Properties Analysis

This compound has a melting point of 125-128 °C . It is insoluble in water . The optoelectronic properties of the dyes were scrutinized using electronic absorption and fluorescence spectroscopy, cyclic voltammetry, thermogravimetric analysis, and differential scanning calorimetry .Scientific Research Applications

Mechanochemical Synthesis

2,3-Diphenylquinoxaline has been explored in the context of mechanochemical conditions. A study by Oliveira et al. (2016) focused on the kinetics of its synthesis under these conditions. They found that mechanical energy can lower the activation barrier in the ball-milled organic reaction, demonstrating a novel way of influencing chemical reactions through physical means (Oliveira et al., 2016).

Corrosion Inhibition

In the field of materials science, 2,3-Diphenylbenzoquinoxaline, a derivative of this compound, has been identified as an effective corrosion inhibitor for mild steel in sulphuric acid. The study by Obot and Obi-Egbedi (2010) shows that it exhibits excellent inhibitory properties and follows the Langmuir adsorption model (Obot & Obi-Egbedi, 2010).

Crystal Structure Analysis

Cantalupo et al. (2006) explored the crystal structures and packing motifs of this compound. Their findings contribute to the understanding of its molecular arrangement, which is crucial for applications in material science and chemistry (Cantalupo et al., 2006).

Accelerated Formation in Microdroplets

Fenwick et al. (2021) investigated the accelerated formation of 2,3-Diphenylquinoxalines in microdroplets. Their research sheds light on the influence of electron-donating and electron-attracting substituents on the reaction speed, providing insight into the chemical properties of these compounds (Fenwick et al., 2021).

Microwave-Assisted Synthesis

Mohsenzadeh et al. (2007) explored benign methods for the microwave-assisted synthesis of quinoxalines, including this compound. Their work highlights efficient, solvent-free methods for producing these compounds, contributing to greener chemical synthesis practices (Mohsenzadeh et al., 2007).

Applications in Dye-Sensitized Solar Cells

Fan et al. (2015) incorporated this compound as an auxiliary acceptor in dye-sensitized solar cells. Their study demonstrates the potential of these compounds in enhancing the efficiency of solar cells, a significant contribution to renewable energy technology (Fan et al., 2015).

Use in Polymer Solar Cells

Zhang et al. (2011) synthesized new low-band-gap conjugated polymers using this compound, showcasing their application in improving the efficiency of polymer solar cells (Zhang et al., 2011).

Electroluminescence in Organic Light-Emitting Diodes (OLEDs)

Studies by Jing et al. (2017) and Fujii et al. (2004) focus on the use of this compound derivatives in OLEDs. Their findings demonstrate the potential of these compounds in creating efficient and vivid-red electroluminescent materials, crucial for advanced display technologies (Jing et al., 2017); (Fujii et al., 2004).

Polymerization and Material Science Applications

Baek et al. (2003) explored the polymerization of this compound-based monomers, contributing to the development of new materials for high-temperature applications (Baek et al., 2003).

Application in Organic Electroluminescent Devices

Li et al. (2011) synthesized Bis-(this compound) and investigated its thermal and electrical properties, demonstrating its usefulness as an electron-transporting material in organic electroluminescent devices (Li et al., 2011).

Mechanism of Action

Target of Action

2,3-Diphenylquinoxaline is primarily used in the field of optoelectronics . It is a component of light-emitting diazapolyoxa- and polyazamacrocycles . The primary targets of this compound are the optoelectronic devices where it is used as an emissive material .

Mode of Action

The compound interacts with its targets through its optoelectronic properties . The presence of intramolecular charge transfer (ICT) transitions in the absorption spectra of amine derivatives is attributed to the existence of the donor–acceptor–donor (D–A–D) building units, which induces blue to yellow emission in both the solution and the neat solid film .

Biochemical Pathways

The biochemical pathways of this compound are primarily related to its optoelectronic properties . The photophysical properties of dyes are influenced by their peripheral amines and the nature of solvents used . The linkage of different amines with the quinoxaline core moiety tunes the electrochemical properties with lower band gaps and comparable HOMO–LUMO energy levels in reported ambipolar materials .

Pharmacokinetics

It can be analyzed by reverse phase (rp) hplc method with simple conditions .

Result of Action

The result of the action of this compound is the production of light-emitting materials for optoelectronic devices . The compound exhibits strong solid-state emission with aggregation-induced emission (AIE) activity . It also shows the formation of nanoaggregates at above 50% water fraction (fw) of THF/H2O solvent mixtures .

Action Environment

The action of this compound is influenced by environmental factors such as the nature of solvents used . It is recommended to use this compound in a well-ventilated area to prevent concentration in hollows and sumps .

Safety and Hazards

Future Directions

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials and organic sensitizers for solar cell applications and polymeric optoelectronic materials .

Biochemical Analysis

Biochemical Properties

It has been used in the synthesis of quinoxaline diarylamine/heterocyclic amine derivatives, which have been characterized by different spectroscopic methods . These derivatives have shown interesting optoelectronic properties, influenced by their peripheral amines and the nature of solvents used .

Cellular Effects

Quinoxaline derivatives have been reported to exhibit a broad range of biomedical activities, such as antibacterial, antifungal, neuropharmacological, anti-inflammatory, anti-tumor, and anticancer action

Molecular Mechanism

The presence of intramolecular charge transfer (ICT) transitions in the absorption spectra of amine derivatives is attributed to the existence of the donor–acceptor building units, which induces blue to yellow emission in both the solution and the neat solid film .

Temporal Effects in Laboratory Settings

Some quinoxaline derivatives have shown good absorption in visible light, indicating potential for use in optoelectronic applications .

Metabolic Pathways

Quinoxaline derivatives have been synthesized in good yield by the Buchwald–Hartwig amination reaction .

Subcellular Localization

Some iridium complexes with quinoxaline ligands have shown specific intracellular localization to the endoplasmic reticulum .

properties

IUPAC Name |

2,3-diphenylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2/c1-3-9-15(10-4-1)19-20(16-11-5-2-6-12-16)22-18-14-8-7-13-17(18)21-19/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNQVABHABAKEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168560 | |

| Record name | 2,3-Diphenylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1684-14-6 | |

| Record name | 2,3-Diphenylquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1684-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Diphenylquinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001684146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Diphenylquinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Diphenylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-diphenylquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIPHENYLQUINOXALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MJ74FC4Q6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine](/img/structure/B159321.png)

![7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]heptanoic acid](/img/structure/B159330.png)